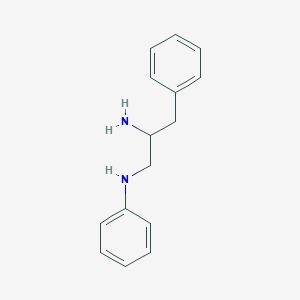

N1,3-Diphenylpropane-1,2-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1,3-Diphenylpropane-1,2-diamine is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups at the 1 and 2 positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1,3-Diphenylpropane-1,2-diamine typically involves the reaction of benzylamine with benzaldehyde, followed by reduction. One common method includes the use of sodium borohydride as a reducing agent under mild conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

化学反应分析

Alkylation and Quaternary Ammonium Salt Formation

N1,N2-Diphenylpropane-1,2-diamine undergoes alkylation reactions, particularly with benzyl halides, to form quaternary ammonium salts. For example:

-

Reaction with Benzyl Chloride :

When treated with benzyl chloride in acetonitrile under reflux, the diamine forms N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylpropane-1,2-diaminium dichloride. This reaction is optimized at 80°C for 2 hours, yielding 80% product after crystallization .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl chloride | 80°C, 2 h (reflux) | Quaternary ammonium salt (diaminium dichloride) | 80% |

Schiff Base Formation

The primary amine groups react with aldehydes to form Schiff bases. For instance:

-

Reaction with Pyrazole-4-carboxaldehyde :

In ethanol with glacial acetic acid, the diamine condenses with 1,3-diphenylpyrazole-4-carboxaldehyde to produce N1,N2-Bis((1,3-diphenyl-1H-pyrazol-4-yl)methylene)ethane-1,2-diamine. This reaction proceeds at reflux for 7 hours, yielding 53% of a yellow crystalline product .

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Ethanol, reflux, 7 h | Schiff base ligand | 53% |

Coordination Chemistry

The diamine acts as a ligand for transition metals, forming complexes with enhanced biological activity:

-

Copper and Cobalt Complexes :

Reaction with Cu(II) or Co(II) salts in ethanol produces 1:1 metal complexes. These complexes exhibit improved antimicrobial activity compared to the free ligand, attributed to chelation effects .

| Metal Salt | Conditions | Application |

|---|---|---|

| CuCl₂ or CoCl₂ | Ethanol, ambient | Antimicrobial agents |

Reduction and Ring-Opening Reactions

The diamine backbone participates in reductive cleavage reactions:

-

Reductive N–N Bond Cleavage :

Hydrazine hydrate cleaves substituted pyrazoles to yield N1,N2-Diphenylpropane-1,2-diamine. This method is scalable and diastereoselective, achieving high yields in industrial settings .

Oxidative Desulfurization Catalysis

Quaternary ammonium derivatives of this diamine demonstrate catalytic activity:

-

Desulfurization of Gas Oil :

The ionic liquid N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylpropane-1,2-diaminium dichloride achieves 84.7% sulfur removal under optimized conditions (H₂O₂ oxidant, 60°C, 2 hours) .

| Parameter | Optimal Value | Efficiency |

|---|---|---|

| Temperature | 60°C | 84.7% |

| Reaction time | 2 h | |

| Oxidant (H₂O₂) | 50 wt% |

Comparative Reactivity

N1,N2-Diphenylpropane-1,2-diamine exhibits distinct reactivity compared to analogs:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 1,3-Diaminopropane | Simple alkylation | Lacks aromatic stabilization |

| N1,N3-Diphenylpropane-1,3-diamine | Cyclization reactions | Longer backbone enables macrocycle formation |

Mechanistic Insights

科学研究应用

N1,3-Diphenylpropane-1,2-diamine is an organic compound with the molecular formula C15H18N2. It features a propane backbone with two amine groups and two phenyl substituents at the 1 and 3 positions. this compound is notable for its structural versatility and potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique arrangement of functional groups contributes to its reactivity and biological properties.

Potential Applications

This compound finds applications across various domains:

- Organic Synthesis : this compound can be used as a building block in the synthesis of complex organic molecules. The specific products formed from these reactions depend on the reaction conditions and reagents used, allowing for a diverse range of derivatives to be synthesized.

- Medicinal Chemistry : this compound may exhibit significant biological activity, with preliminary studies suggesting potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific enzymes or receptors within biological systems, leading to various biochemical effects. Further investigations are necessary to elucidate its full therapeutic potential and specific molecular targets.

- Biochemical Research: Studies on this compound's interactions focus on its biochemical effects and mechanisms. Research indicates that it may interact with various molecular targets within cells, influencing metabolic pathways and potentially exhibiting cytotoxic effects against certain cancer cell lines. Understanding these interactions is crucial for assessing its viability as a therapeutic agent.

Structural Comparison

This compound is distinguished by its specific substitution pattern with two phenyl groups on a propane backbone featuring two amine functionalities. This unique arrangement influences its chemical reactivity and biological activity compared to similar compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Diphenylpropane-1,3-diamine | Propane backbone | Different substitution pattern |

| N,N'-Diphenylethylenediamine | Ethylene backbone | Contains two ethylene-linked amines |

| N,N'-Diphenylmethanediamine | Methane backbone | Features a methane backbone instead of propane |

作用机制

The mechanism of action of N1,3-Diphenylpropane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

相似化合物的比较

Similar Compounds

1,3-Diphenylpropane-1,3-diamine: Similar in structure but with amine groups at the 1 and 3 positions.

1,3-Diaminopropane: Lacks the phenyl groups, making it less hydrophobic and less sterically hindered.

N,N’-Dimethyl-1,3-propanediamine: Contains methyl groups on the amine nitrogen atoms, altering its reactivity and solubility.

Uniqueness

N1,3-Diphenylpropane-1,2-diamine is unique due to the presence of phenyl groups, which enhance its hydrophobicity and ability to participate in π-π interactions. This makes it particularly useful in applications requiring specific molecular interactions and stability .

生物活性

N1,3-Diphenylpropane-1,2-diamine (C15H18N2) is an organic compound characterized by a propane backbone with two amine groups and two phenyl substituents. This structural arrangement contributes to its diverse biological activities, which have garnered interest in various fields, particularly medicinal chemistry and biochemistry.

The compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl groups facilitate π-π interactions , enhancing its potential biological effects.

Research indicates that this compound may interact with specific enzymes or receptors within biological systems, leading to significant biochemical effects. However, detailed studies on its precise mechanism of action are still limited due to the nascent stage of research surrounding this compound.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The exact mechanism by which it exerts this activity is not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. In vitro studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed, suggesting its potential as a therapeutic agent in cancer treatment.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound demonstrated notable cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells. The study employed various assays to measure cell viability and apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | 25 | 40 |

| MCF-7 | 30 | 35 |

Future Research Directions

While initial findings are promising regarding the biological activity of this compound, further research is essential to elucidate its mechanisms of action fully and explore its therapeutic potential. Future studies should focus on:

- In vivo studies to assess efficacy and safety profiles.

- Mechanistic investigations to identify specific molecular targets.

- Development of derivatives with enhanced activity or selectivity.

属性

IUPAC Name |

1-N,3-diphenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPNHSRXHMEFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。